HCV-371 Exhibits Greater Long-Term Antiviral Potency (3-Log10 Reduction) than a Similar Inhibitory Dose of Alpha Interferon (2-Log10 Reduction) in Replicon Cells
In a direct head-to-head comparison using an HCV subgenomic replicon system, multiple treatments with HCV-371 for 16 days produced a >3-log10 reduction in HCV RNA levels [1]. This was compared with a similar inhibitory dose of alpha interferon administered under the same regimen, which achieved only a 2-log10 reduction [1]. This quantitative difference demonstrates HCV-371's superior ability to suppress viral RNA levels over an extended treatment period in vitro.
| Evidence Dimension | Reduction in HCV RNA level in replicon cells after multiple treatments over 16 days |
|---|---|
| Target Compound Data | >3-log10 reduction |
| Comparator Or Baseline | Alpha interferon: 2-log10 reduction |
| Quantified Difference | >1-log10 greater reduction (over 10-fold additional suppression) |
| Conditions | HCV subgenomic replicon cell system; 16-day multiple-treatment regimen; compound dose not explicitly stated in abstract but indicated as a similar inhibitory dose |
Why This Matters
This data quantifies HCV-371's capacity for profound and sustained viral suppression compared to a historically standard antiviral benchmark, demonstrating its superior in vitro clearance potential for chronic infection models.
- [1] Howe AY, Bloom J, Baldick CJ, et al. Novel nonnucleoside inhibitor of hepatitis C virus RNA-dependent RNA polymerase. Antimicrob Agents Chemother. 2004 Dec;48(12):4813-21. View Source
